molecular formula C10H19NO B7479161 N-(4-methylcyclohexyl)propanamide

N-(4-methylcyclohexyl)propanamide

Cat. No.: B7479161
M. Wt: 169.26 g/mol
InChI Key: WHXKVCAIKPLDMY-UHFFFAOYSA-N
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Description

N-(4-Methylcyclohexyl)propanamide is a propanamide derivative featuring a 4-methylcyclohexyl group attached to the amide nitrogen. Propanamide derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and material science due to their tunable physicochemical and biological activities .

Properties

IUPAC Name

N-(4-methylcyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-3-10(12)11-9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXKVCAIKPLDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between N-(4-methylcyclohexyl)propanamide and related analogs:

Compound Name Core Structure Substituents/R-Groups Key Structural Features
This compound Propanamide 4-Methylcyclohexyl group on amide N Bulky cyclohexyl substituent with methyl group; may enhance lipophilicity and stability
Compound 47 () Propanamide 4-Methylcyclohexylmethoxy-pyridinylmethyl, 3-fluoro-4-methylsulfonamidophenyl Complex substituents; TRPV1 antagonist activity; higher molecular weight
3-Cyclohexyl-N-(4-acetylphenyl)propanamide () Propanamide Cyclohexyl and 4-acetylphenyl groups Aromatic acetyl group may confer UV activity or binding affinity
N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide () Propanamide Oxamoyl-phenyl and 4-methylphenyl groups Oxamoyl moiety could enhance herbicidal or chelating properties
(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide () Propanamide Amino group, benzyl-cyclopropylamino-cyclohexyl Stereospecific (S-configuration) amino group; potential CNS or enzymatic interactions

Physicochemical Properties

  • Melting Points :
    • Compound 47 (): 71–73°C .
    • Other cyclohexyl analogs (e.g., 3-cyclohexyl-N-(4-acetylphenyl)propanamide) likely exhibit higher melting points due to aromatic rigidity.
  • Lipophilicity : The 4-methylcyclohexyl group in the target compound may increase logP compared to simpler alkyl or phenyl analogs, enhancing membrane permeability .

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